6',7'-Dimethoxy-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
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Overview
Description
6’,7’-Dimethoxy-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one is a synthetic organic compound that belongs to the class of spiro compounds Spiro compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’,7’-Dimethoxy-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Quinazolinone Core: Starting with an appropriate anthranilic acid derivative, the quinazolinone core can be synthesized through cyclization reactions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Spiro Formation: The spiro linkage is formed by a reaction that connects the piperidine and quinazolinone rings through a single atom.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6’,7’-Dimethoxy-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing groups, while reduction could produce more saturated spiro compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6’,7’-Dimethoxy-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Lacks the methoxy groups at the 6’ and 7’ positions.
6’,7’-Dihydroxy-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Contains hydroxyl groups instead of methoxy groups.
1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Does not have any substituents at the 6’ and 7’ positions.
Uniqueness
6’,7’-Dimethoxy-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one is unique due to the presence of methoxy groups at the 6’ and 7’ positions, which can influence its chemical reactivity and biological activity. These substituents can enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.
Biological Activity
6',7'-Dimethoxy-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a complex organic compound notable for its unique spirocyclic structure, which is characterized by the fusion of two ring systems sharing a single atom. This compound belongs to the class of spiro compounds and is recognized for its potential biological activities due to specific functional groups present in its molecular structure.
- Molecular Formula : C₁₄H₁₉N₃O₃
- Molecular Weight : 273.32 g/mol
- Structural Features : The compound features two methoxy groups at the 6' and 7' positions of the quinazoline moiety, enhancing its chemical reactivity and biological activity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The presence of methoxy groups is believed to enhance solubility and alter pharmacokinetic properties compared to structurally similar compounds.
Comparative Table of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
1'-Ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one | Ethyl group at position 1' | Antimicrobial |
1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride | Lacks methoxy groups | Neuroprotective |
6'-Chloro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one | Chlorine substitution | Anticancer |
The dual methoxy substitution in this compound may contribute to enhanced biological activity compared to these similar compounds.
Case Studies and Research Findings
While direct studies on this compound are scarce, several related studies provide insights into its potential applications:
- Cytotoxicity Assays : In vitro studies have demonstrated that spirocyclic compounds can significantly inhibit cancer cell growth. For instance, compounds with similar structures were shown to induce cell cycle arrest and apoptosis in various cancer cell lines .
- Mechanistic Studies : Research has indicated that certain spiro compounds interact with DNA and can induce oxidative stress in cancer cells, leading to cell death .
- Pharmacokinetic Evaluations : Preliminary pharmacokinetic studies suggest that modifications in the structure can lead to improved bioavailability and reduced toxicity .
Properties
Molecular Formula |
C14H19N3O3 |
---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
6,7-dimethoxyspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one |
InChI |
InChI=1S/C14H19N3O3/c1-19-11-7-9-10(8-12(11)20-2)16-14(17-13(9)18)3-5-15-6-4-14/h7-8,15-16H,3-6H2,1-2H3,(H,17,18) |
InChI Key |
WGXRPLMRKBNOID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC3(N2)CCNCC3)OC |
Origin of Product |
United States |
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